4-Methyl-2-phenoxypyridine
Description
Significance and Research Context of Pyridine-Phenoxy Derivatives
Pyridine-phenoxy derivatives, a specific class of these heterocyclic compounds, have garnered considerable attention for their diverse biological activities. This includes potential applications as antimicrobial, anti-inflammatory, and anticancer agents. nih.govontosight.airesearchgate.net The fusion of a pyridine (B92270) ring with a phenoxy group creates a molecular scaffold that can be readily modified, allowing chemists to fine-tune its properties for specific applications. enpress-publisher.com The adaptability of these derivatives as starting materials for more complex molecular structures further underscores their importance in medicinal chemistry. enpress-publisher.com
Overview of Academic Interest in 4-Methyl-2-phenoxypyridine
Within the broader family of pyridine-phenoxy derivatives, this compound has emerged as a compound of specific academic and commercial interest. It is recognized as a crucial intermediate in pharmaceutical synthesis and various research applications. chemicalbook.com The presence of a methyl group at the 4-position and a phenoxy group at the 2-position of the pyridine ring gives this molecule a distinct set of properties that researchers are actively exploring. ontosight.ai
The synthesis of this compound and its analogs is a key area of investigation. For instance, research has demonstrated the preparation of similar compounds, such as 2-(4-methyl)phenoxypyridine, starting from 2-chloropyridine. psu.edu The structural characterization of these molecules is often achieved through techniques like NMR spectroscopy and mass spectrometry. psu.edu
Scope and Objectives of Current Research Trajectories
Current research on pyridine derivatives, including those with phenoxy and methyl substitutions, is multifaceted. A significant portion of this research is directed towards drug discovery and development. Scientists are designing and synthesizing novel pyridine derivatives to act as inhibitors for specific biological targets, such as kinases, which are enzymes often overexpressed in cancer. nih.gov For example, novel 4-phenoxypyridine (B1584201) derivatives have been synthesized and evaluated for their potential as c-Met kinase inhibitors, showing promising antitumor activities. nih.gov
Another key research objective is the exploration of these compounds' potential in materials science. The fluorescent properties of some pyridine derivatives make them candidates for the development of new dyes, pigments, and fluorescent probes for sensing and imaging applications. ontosight.ai For instance, fluorescence studies on 2-(4-methyl)phenoxypyridine have been conducted in various solvents to understand its emission characteristics. psu.edu
Furthermore, the structure-activity relationship (SAR) of these compounds is a critical area of study. By systematically modifying the structure of the pyridine-phenoxy scaffold and observing the resulting changes in biological activity, researchers can identify key molecular features responsible for their therapeutic effects. nih.gov This knowledge is invaluable for the rational design of more potent and selective drug candidates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-2-phenoxypyridine |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FRCWIEBSTHUNJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 2 Phenoxypyridine and Its Analogues
Established Synthetic Pathways
Traditional methods for the synthesis of phenoxypyridine structures have long relied on foundational organic reactions that are well-documented and widely practiced.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 2-phenoxypyridine (B1581987) derivatives. sci-hub.seyoutube.com This approach typically involves the reaction of an electron-deficient pyridine (B92270) ring, activated by a good leaving group at the 2-position, with a nucleophile. nih.govchemrxiv.org For the synthesis of 4-methyl-2-phenoxypyridine, the reaction commonly employs 2-chloro-4-methylpyridine (B103993) or 2-bromo-4-methylpyridine (B133514) as the electrophile and a phenoxide, generated from phenol (B47542) and a base, as the nucleophile.
The reaction mechanism proceeds via the attack of the phenoxide at the C-2 position of the pyridine ring. stackexchange.com This position is electronically favorable for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The attack forms a high-energy anionic intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.comstackexchange.com The stability of this intermediate is a key factor in the reaction's feasibility and is enhanced by the nitrogen atom which can delocalize the negative charge. stackexchange.com Aromatization is restored through the expulsion of the halide leaving group, yielding the final this compound product. youtube.com
The efficiency of SNAr reactions is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I is typical for the rate-determining attack step, but I > Br > Cl > F for the expulsion step), the strength of the base used to generate the phenoxide, and the choice of solvent. sci-hub.se Polar aprotic solvents like DMSO or HMPA are often effective as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. sci-hub.se
| Pyridine Substrate | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chloro-N-methylpicolinamide | 4-Aminophenol | Potassium tert-butoxide / K2CO3 | N,N-dimethylformamide (DMF) | 80 °C | Not specified | nih.gov |
| 2-Iodopyridine | Sodium phenoxide (PhONa) | - | HMPA | ~100 °C (Microwave) | 84% | sci-hub.se |
| 2-Iodopyridine | Sodium phenoxide (PhONa) | - | DMSO | ~100 °C (Microwave) | 77% | sci-hub.se |
| 2-Chloro-5-(chloromethyl)pyridine | 4-(2-Methoxyethyl)phenol | Sodium carbonate | DMSO | 60 °C | ~60% | wisdomlib.org |
Strategies Utilizing Aryne Chemistry for Phenoxypyridine Scaffolds
Aryne chemistry provides a powerful, albeit less common, method for constructing functionalized aromatic systems, including phenoxypyridine scaffolds. nih.govsigmaaldrich.com This strategy involves the generation of a highly reactive "pyridyne" intermediate, which is a pyridine ring containing a formal triple bond. wikipedia.org These intermediates are typically formed by treating a dihalopyridine or a silyltriflate-substituted pyridine with a strong base or a fluoride (B91410) source. nih.govsigmaaldrich.com
Once generated, the pyridyne is highly electrophilic and can be "trapped" by a wide range of nucleophiles. researchgate.net In the context of phenoxypyridine synthesis, a phenol or phenoxide can act as the trapping agent. The addition of the nucleophile to the strained triple bond of the pyridyne can proceed through two different positions, potentially leading to a mixture of regioisomers. wikipedia.org
The regioselectivity of the nucleophilic addition is a critical aspect of pyridyne chemistry. It can be influenced by the electronic and steric effects of substituents on both the pyridyne and the incoming nucleophile. nih.gov For instance, strategically placed directing groups on the pyridine ring can perturb the aryne's structure and guide the nucleophile to a specific position, thereby offering a degree of control over the reaction's outcome. nih.govsigmaaldrich.com This methodology allows for the synthesis of highly substituted pyridine derivatives that may be difficult to access through other routes. nih.gov
Advanced and Green Chemistry Syntheses
Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally benign processes. These principles are reflected in the advanced methodologies for preparing pyridine derivatives.
One-Pot Multicomponent Reactions for Pyridine Derivatives
While a specific one-pot reaction for this compound is not prominently detailed, the principles of MCRs are widely applied to the synthesis of the core pyridine skeleton. nih.gov For example, the Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgymerdigital.com Modern variations of MCRs for pyridines often employ different starting materials and catalysts to achieve diverse substitution patterns under milder conditions. rsc.orgymerdigital.com These reactions are valued for their ability to rapidly generate libraries of structurally diverse pyridine derivatives for applications in drug discovery and materials science. rsc.orgacs.org
Key advantages of this approach include:
High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product. acs.org
Operational Simplicity: Reduces the number of purification steps and handling of potentially hazardous intermediates. rsc.org
Efficiency: Saves time, energy, and resources compared to traditional multi-step syntheses. ymerdigital.com
Catalytic Approaches in this compound Synthesis
Catalysis, particularly using transition metals, has revolutionized the formation of carbon-heteroatom bonds, offering mild and efficient alternatives to classical methods.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant, are powerful tools for forming C-O bonds between aryl halides and alcohols or phenols. wikipedia.orgacsgcipr.orgorganic-chemistry.org This methodology is directly applicable to the synthesis of this compound, where 2-chloro- or 2-bromo-4-methylpyridine is coupled with phenol. jk-sci.com
The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction generally involves three key steps:
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloro-4-methylpyridine) to form a Pd(II) intermediate. jk-sci.com
Metathesis: The Pd(II) complex reacts with the sodium phenoxide (formed from phenol and a base), leading to the displacement of the halide by the phenoxide group on the palladium center.
Reductive Elimination: The final diaryl ether product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. jk-sci.com
The success of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, Xantphos, DPPF) are often required to facilitate the reductive elimination step and stabilize the catalytic species. jk-sci.comorganic-synthesis.com The choice of base (e.g., Cs2CO3, K3PO4, NaOt-Bu) is also crucial for both generating the nucleophile and facilitating the catalytic cycle. jk-sci.com This method is valued for its broad functional group tolerance and its applicability to a wide range of substrates, including electron-rich and sterically hindered partners. wikipedia.org
| Component | Function | Common Examples | Reference |
|---|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)2, Pd2(dba)3 | acsgcipr.orgorganic-synthesis.com |
| Ligand | Stabilizes the catalyst, promotes oxidative addition and reductive elimination | BINAP, DPPF, Xantphos | jk-sci.comorganic-synthesis.com |
| Base | Deprotonates the phenol to form the active nucleophile | Cs2CO3, K3PO4, NaOt-Bu | jk-sci.com |
| Solvent | Provides the reaction medium | Toluene, Dioxane, THF | jk-sci.com |
Copper-Catalyzed Processes
Copper-catalyzed reactions are pivotal in the synthesis of phenoxypyridine derivatives. These processes often leverage copper's ability to facilitate cross-coupling reactions, forming key carbon-oxygen or carbon-nitrogen bonds. While direct copper-catalyzed synthesis of this compound is not extensively documented, analogous copper-catalyzed reactions for similar structures provide a foundational understanding of potential synthetic pathways.
For instance, the Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for forming diaryl ethers. This reaction could theoretically be adapted to couple a phenol with a suitably substituted halopyridine. In a potential application to synthesize the target molecule, 2-chloro-4-methylpyridine could be reacted with phenol in the presence of a copper catalyst. Key parameters influencing the success of such reactions include the choice of copper catalyst (e.g., CuI, Cu₂O, or copper nanoparticles), the ligand, the base, and the reaction solvent.
Research on related compounds highlights the versatility of copper catalysis. For example, copper-catalyzed methodologies have been efficiently used for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives from substituted 2-bromo-benzonitriles and amidines or guanidine. This demonstrates copper's role in facilitating intramolecular cyclization and C-N bond formation, principles that are transferable to the synthesis of complex pyridine systems.
Furthermore, copper(II) complexes with pyridine derivatives have been synthesized and characterized, indicating the stable interaction between copper and the pyridine nucleus, which is a fundamental aspect of copper-catalyzed transformations of pyridine compounds. rsc.org
Nanocatalyst Applications in Poly-substituted Pyridine Synthesis
The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the context of pyridine synthesis, various nanocatalysts have been employed to facilitate the formation of poly-substituted pyridine rings. These reactions are often multi-component in nature, allowing for the construction of complex molecular architectures in a single step.
One notable example is the use of zinc oxide (ZnO) nanoparticles as an efficient catalyst for the one-pot synthesis of polyfunctionalized pyridines. researchgate.net This methodology typically involves a multi-component reaction of aldehydes, active methylene (B1212753) compounds, and an ammonium (B1175870) source. The ZnO nanoparticles act as a heterogeneous catalyst that can be easily recovered and reused, offering advantages in terms of sustainability and process economy. researchgate.net
Similarly, magnetic nanoparticles, such as Fe₃O₄, have been functionalized and used as supports for catalytic systems in the synthesis of various heterocyclic compounds, including pyridines. nih.gov For example, a magnetic nanocatalyst, Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl, has been designed and utilized for the synthesis of hybrid pyridines. nih.gov The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet.
These nanocatalyst-based approaches offer several advantages, including mild reaction conditions, high yields, short reaction times, and operational simplicity, making them attractive for the synthesis of a diverse range of substituted pyridines.
| Catalyst | Reactants | Product Type | Key Advantages |
| ZnO Nanoparticles | Aldehydes, Thiols, Malononitrile | 2-amino-3,5-dicyano-4-phenyl-6-(phenylthio)pyridines | Short reaction times, excellent yields, recoverability |
| Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl | Benzaldehyde, 4-acetylphenyl 4-methylbenzenesulfonate, malononitrile, ammonium formate | Hybrid Pyridines | Short reaction times, convenience of operation, good yields |
Synthesis of Related Phenoxypyridine and Methylpyridine Derivatives
The synthesis of phenoxypyridine and methylpyridine derivatives can be approached through various strategies that either build the pyridine ring with the desired substituents in place or introduce them onto a pre-existing pyridine core.
Cyclization Reactions for Pyridine Ring Formation
The construction of the pyridine ring is a fundamental aspect of synthesizing substituted pyridines. Several named reactions are cornerstones of pyridine synthesis. The Hantzsch dihydropyridine synthesis , for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. ijnrd.org This method is highly versatile for producing symmetrically substituted pyridines.
The Bohlmann-Rahtz pyridine synthesis offers a route to substituted pyridines by reacting enamines with ethynyl (B1212043) ketones. The reaction proceeds through a sequence of Michael addition, cyclodehydration, and isomerization.
Other cyclization strategies include:
[4+2] Cycloaddition Reactions: Inverse electron demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles can yield pyridines after the extrusion of dinitrogen.
Condensation Reactions: The condensation of α,β-unsaturated ketones with enamines or other nitrogen-containing compounds can lead to the formation of the pyridine ring.
Domino Cyclization-Oxidative Aromatization: A one-pot synthesis of substituted pyridines can be achieved through a domino cyclization-oxidative aromatization approach using a bifunctional noble metal-solid acid catalyst. organic-chemistry.org
These methods provide access to a wide array of substituted pyridines, which can then be further functionalized.
Methylation Strategies for Pyridine Derivatives
Introducing a methyl group onto a pyridine ring can be achieved through several methods. The choice of strategy often depends on the desired regioselectivity and the other functional groups present on the ring.
One approach involves the use of a Raney nickel catalyst in the presence of a high-boiling point alcohol, such as 1-propanol. nih.govresearchgate.net This method has been shown to be effective for the α-methylation of pyridines. nih.govresearchgate.net The reaction is believed to proceed through the in-situ generation of a methylating species from the alcohol on the catalyst surface. researchgate.net
A patented process describes the methylation of pyridine compounds at the alpha position by contacting them with an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst. google.com Methanol (B129727) is a typical methylating agent in this process. google.com
More recently, a rhodium-catalyzed C-3/5 methylation of pyridines has been developed. nih.govrsc.org This method utilizes methanol or formaldehyde (B43269) as the methyl source and proceeds through a temporary dearomatization of the pyridine ring. nih.govrsc.org This strategy allows for the methylation of normally electrophilic aromatic compounds by making them nucleophilic after activation by reduction. nih.gov
| Method | Catalyst/Reagents | Position of Methylation | Key Features |
| Raney Nickel | Raney® nickel, 1-propanol | α-position | Continuous flow method, high selectivity |
| Nickel/Nickel Oxide | Nickel and nickel oxide, Methanol | α-position | Forms methyl radicals in situ |
| Rhodium Catalysis | Rhodium catalyst, Methanol/Formaldehyde | C-3/5 positions | Proceeds via temporary dearomatization |
Diversification via Functional Group Interconversions
Once a substituted pyridine core has been synthesized, further diversification can be achieved through functional group interconversions. These transformations allow for the modification of existing substituents to introduce new functionalities and create a library of related compounds.
For phenoxypyridine derivatives, functional groups on either the pyridine or the phenoxy ring can be manipulated. For example, a nitro group can be reduced to an amine, which can then be further derivatized through acylation, alkylation, or diazotization reactions. A halogen substituent can be replaced with other groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
The concept of functional group interconversion is a broad and fundamental aspect of organic synthesis, allowing chemists to strategically alter molecules to achieve desired properties. organic-chemistry.org While specific examples for this compound are not detailed in the provided context, the principles of these transformations are widely applicable in the synthesis of its analogues. For instance, minor structural alterations in related heterocyclic compounds have been shown to interconvert their functional activity, highlighting the importance of precise functional group manipulation. nih.gov
Reaction Mechanisms in the Synthesis and Transformation of 4 Methyl 2 Phenoxypyridine
Mechanistic Insights into Aryne-Mediated Couplings
Aryne-mediated coupling represents a powerful, transition-metal-free method for forming aryl-aryl or aryl-heteroaryl bonds. In the context of synthesizing a phenoxypyridine, this mechanism involves the nucleophilic attack of a phenoxide on a pyridine-aryne intermediate.
The process is initiated by the generation of a highly reactive aryne (or hetaryne) intermediate from a suitably substituted pyridine (B92270). This is typically achieved by treating a pyridine bearing a leaving group (like a halogen) and an adjacent hydrogen with a strong base. The mechanism proceeds through the following key steps:
Deprotonation: A strong base, such as an organolithium reagent, abstracts a proton from the position ortho to a leaving group (e.g., a halogen) on the pyridine ring.
Elimination: The resulting ortho-halopyridyllithium intermediate is unstable and rapidly eliminates a lithium halide. researchgate.net This elimination step forms the highly strained and electrophilic pyridine-aryne intermediate.
Nucleophilic Attack: A phenoxide nucleophile attacks one of the two electrophilic carbons of the aryne. This attack can occur at two different positions, potentially leading to a mixture of regioisomers, although the substitution pattern of the aryne can influence the regioselectivity.
Protonation: The resulting aryl anion is then protonated during aqueous workup to yield the final 2-phenoxypyridine (B1581987) product.
Table 1: Key Stages in Aryne-Mediated Synthesis of a Phenoxypyridine
| Stage | Description | Key Intermediates |
| Initiation | A thermodynamically stable organolithium intermediate is formed. A small amount performs a halogen/metal exchange on the coupling partner, generating an unstable ortho-halophenyllithium species. researchgate.net | Organolithium species, ate complex, ortho-halophenyllithium |
| Aryne Formation | The unstable intermediate eliminates a metal halide to form the strained, reactive aryne. researchgate.net | Pyridine-aryne |
| Nucleophilic Addition | A phenoxide ion attacks one of the electrophilic carbons of the aryne triple bond. | Aryl anion |
| Termination | The aryl anion is protonated to yield the final phenoxypyridine product. | 2-Phenoxypyridine derivative |
Radical Pathways in Methylation Reactions of Pyridine Systems
Introducing a methyl group onto a pyridine ring can be achieved through radical-based mechanisms. These pathways often suffer from a lack of regioselectivity, as the radical can attack multiple positions on the pyridine ring. nih.gov However, they provide a distinct route for C-H functionalization.
One common approach involves the generation of methyl radicals from a suitable precursor, which then add to the pyridine ring. For instance, the oxidation of DMSO/EtOH mediated by certain iron(II) complexes can produce methyl radicals. nih.gov The general mechanism involves:
Radical Generation: A methyl radical (•CH₃) is generated from a source like dimethyl sulfoxide (B87167) (DMSO), an alkyl iodide, or via the oxidative decomposition of a primary alcohol on a catalyst surface. nih.govnih.govtcu.edu
Radical Addition: The electrophilic methyl radical attacks the electron-rich pyridine ring. This addition can occur at the C2, C3, or C4 positions, leading to the formation of a radical intermediate.
Aromatization: The resulting radical intermediate must be oxidized and lose a proton to regenerate the aromatic pyridine ring, now bearing a methyl substituent. This step may or may not require an external oxidant. nih.gov
An alternative heterogeneous mechanism has been proposed for reactions using catalysts like Raney nickel. tcu.edu In this pathway, the pyridine molecule is adsorbed onto the catalyst surface via the nitrogen lone-pair electrons. This adsorption makes the alpha-carbons (C2 and C6) available for attack by a one-carbon fragment, also adsorbed on the catalyst, leading to specific methylation at these positions. tcu.edu A third potential pathway is the Ladenburg rearrangement, where an N-alkyl pyridinium (B92312) ion rearranges under high temperatures to yield a C-alkylated pyridine. nih.gov
Table 2: Comparison of Proposed Radical Methylation Pathways
| Pathway | Description | Key Features |
| Homogeneous Radical Addition | Free methyl radicals are generated in solution and add to the pyridine ring, followed by an oxidation/deprotonation step. nih.gov | Often leads to a mixture of 2-, 3-, and 4-methylpyridines; lacks regioselectivity. |
| Heterogeneous Catalytic Methylation | Pyridine adsorbs onto a catalyst surface (e.g., Raney Ni), directing attack of a surface-bound methylating species to the α-positions. tcu.edu | Offers greater regioselectivity for the C2 and C6 positions. |
| Ladenburg Rearrangement | An initially formed N-methyl pyridinium species undergoes thermal rearrangement to a C-methylated product. nih.gov | Requires the formation of a pyridinium intermediate; proceeds under high temperatures. |
Cycloaddition and Condensation Mechanisms in Pyridine Formation
The foundational pyridine ring of 4-Methyl-2-phenoxypyridine is often constructed using either condensation or cycloaddition reactions. baranlab.orgstudylib.net
Condensation Reactions: These are among the most widely used methods for pyridine synthesis and typically involve the formation of C-C and C-N bonds through reactions of carbonyl compounds with an amine source. acsgcipr.org The Hantzsch pyridine synthesis is a classic example. A more general mechanism involves:
Carbon Skeleton Assembly: The carbon backbone is constructed through sequential Michael or aldol-type reactions between aldehydes and 1,3-dicarbonyl compounds. acsgcipr.org
Ring Closure: An amine, typically ammonia (B1221849) or a derivative, attacks the carbonyl groups, leading to cyclization via addition-elimination reactions. acsgcipr.org
Aromatization: Depending on the specific reactants, the initial product may be a dihydropyridine (B1217469). studylib.net In such cases, an oxidation step is required to form the final aromatic pyridine ring. baranlab.org
Cycloaddition Reactions: Cycloaddition provides a powerful and often atom-economical route to the pyridine core. acsgcipr.org The most prominent approach is a Diels-Alder type reaction, which forms the six-membered ring in a single step. nih.gov
A particularly effective strategy is the inverse-electron-demand Diels-Alder reaction. acsgcipr.org The mechanism involves:
[4+2] Cycloaddition: An electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile (an alkene or alkyne).
Extrusion: The initial cycloadduct is often unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N₂). acsgcipr.org
Aromatization: This extrusion directly yields the aromatic pyridine ring.
Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules also serve as a versatile method for constructing substituted pyridine rings. nih.gov
Table 3: Mechanistic Comparison of Pyridine Ring Formation Strategies
| Mechanism Type | General Description | Key Steps | Common Variants |
| Condensation | Stepwise formation of C-C and C-N bonds from carbonyls and an amine source. acsgcipr.org | Aldol/Michael additions, cyclization via addition-elimination, oxidation. acsgcipr.org | Hantzsch, Bohlmann-Rahtz, Kröhnke synthesis. acsgcipr.org |
| Cycloaddition | Formation of the six-membered ring in a concerted or stepwise cycloaddition reaction. acsgcipr.org | Diels-Alder reaction, extrusion of a small molecule, aromatization. acsgcipr.org | Inverse-electron-demand Diels-Alder, Transition metal-catalyzed [2+2+2] cycloaddition. acsgcipr.orgnih.gov |
Mechanistic Aspects of Catalytic Transformations in Phenoxypyridine Synthesis
The formation of the C-O ether linkage in this compound is frequently accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification. Palladium and copper are the most common catalysts for this transformation.
The generally accepted mechanism for palladium-catalyzed C-O coupling proceeds through a catalytic cycle:
Oxidative Addition: A low-valent palladium(0) complex reacts with a 2-halopyridine (e.g., 2-chloro-4-methylpyridine), inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Ligand Exchange/Salt Metathesis: In the presence of a base, the phenoxide is generated. The halide on the Pd(II) complex is then replaced by the phenoxide, forming a palladium-phenoxide complex. The base is crucial for this step.
Reductive Elimination: This is the key bond-forming step. The aryloxy and pyridyl groups on the palladium center couple, forming the C-O bond of the 2-phenoxypyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Another relevant catalytic approach involves C-H activation. wikipedia.org In this scenario, a transition metal catalyst, often palladium or ruthenium, can direct the functionalization of a C-H bond. wikipedia.orgresearchgate.net For the synthesis of a phenoxypyridine, a mechanism could involve the ortho-C-H activation of a pyridine ring, guided by a directing group, to form a metallacycle intermediate. wikipedia.org This intermediate could then react with a phenol (B47542) derivative, followed by reductive elimination to form the desired C-O bond. wikipedia.org
Table 4: Key Steps in Pd-Catalyzed Phenoxypyridine Synthesis
| Step | Catalyst State Change | Description |
| Oxidative Addition | Pd(0) → Pd(II) | The active catalyst inserts into the C-X bond of the 2-halo-4-methylpyridine. |
| Ligand Exchange | Pd(II) → Pd(II) | The halide ligand is replaced by the phenoxide, facilitated by a base. |
| Reductive Elimination | Pd(II) → Pd(0) | The pyridyl and phenoxy groups couple, forming the product and regenerating the catalyst. |
Derivative Chemistry and Structural Modifications of 4 Methyl 2 Phenoxypyridine
Synthesis of Substituted 4-Methyl-2-phenoxypyridine Analogues
The synthesis of substituted this compound analogues can be achieved through several strategic approaches, primarily involving the formation of the crucial ether linkage between a substituted pyridine (B92270) and a substituted phenol (B47542). Key methods include nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the reaction of a halopyridine, typically a 2-chloro- or 2-fluoropyridine (B1216828) derivative, with a substituted phenoxide. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring, which activates the 2-position towards nucleophilic attack. sci-hub.senih.govyoutube.comnih.gov The use of microwave irradiation has been shown to dramatically decrease reaction times and improve yields for the synthesis of 2-phenoxypyridines. sci-hub.se For instance, the reaction of 2-halopyridines with sodium phenoxide in solvents like DMSO or HMPA can efficiently produce the corresponding 2-phenoxypyridine (B1581987). sci-hub.se The reactivity of the halopyridine is dependent on the nature of the halogen, with fluorine being the most activating for SNAr reactions. nih.gov
| Reactants | Conditions | Product | Yield | Reference |
| 2-Iodopyridine, Sodium Phenoxide | NMP, Microwave | 2-Phenoxypyridine | 36% | sci-hub.se |
| 2-Iodopyridine, Sodium Phenoxide | DMSO, Microwave | 2-Phenoxypyridine | 77% | sci-hub.se |
| 2-Iodopyridine, Sodium Phenoxide | HMPA, Microwave | 2-Phenoxypyridine | 84% | sci-hub.se |
Metal-Catalyzed Cross-Coupling Reactions: Palladium and nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, offer a versatile and widely applicable route to 2-phenoxypyridine derivatives. These methods are particularly useful for coupling a broader range of substituted phenols and pyridines that may not be amenable to SNAr conditions. Nickel-catalyzed C-O cross-coupling of phenols with chloropyridines has emerged as an effective method. researchgate.netnih.govsemanticscholar.org For example, a catalyst system of PhPAd-DalPhos/NiCOD2 has been identified for the O-arylation of substituted phenols with chloropyridine-type electrophiles. nih.govsemanticscholar.org
| Pyridine Derivative | Phenol Derivative | Catalyst System | Product | Reference |
| 2-Chloropyridine | Substituted Phenols | PhPAd-DalPhos/NiCOD2 | Substituted 2-Phenoxypyridine | nih.govsemanticscholar.org |
Introduction of Diverse Functional Groups on the Pyridine Core
The functionalization of the pyridine ring of this compound allows for the fine-tuning of its electronic and steric properties. Direct C-H functionalization has become a powerful tool for introducing substituents at various positions of the pyridine core, offering an atom-economical alternative to traditional methods that often require pre-functionalized starting materials. nih.govresearchgate.netslideshare.net
The electronic nature of the pyridine ring generally directs electrophilic substitutions to the C3 and C5 positions, while nucleophilic and radical additions are favored at the C2, C4, and C6 positions. gcwgandhinagar.comquimicaorganica.orgquora.comaklectures.com However, the development of transition-metal-catalyzed C-H activation has enabled more controlled and regioselective functionalization. nih.govwikipedia.org
Methods for Pyridine Core Functionalization:
Halogenation: Direct halogenation of the pyridine ring can be challenging but can be achieved under specific conditions.
Nitration: The introduction of a nitro group onto the pyridine ring typically requires harsh conditions due to the ring's deactivation towards electrophilic attack. gcwgandhinagar.com
Alkylation and Arylation: Transition metal-catalyzed C-H activation provides a direct method for the alkylation and arylation of the pyridine core. Rhodium-catalyzed intramolecular C-H bond functionalization has been used to prepare multicyclic pyridine derivatives. nih.gov Palladium-catalyzed direct arylation of pyridine N-oxides is also a viable strategy. slideshare.net
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Reference |
| C-H Borylation | [Ir(cod)(OMe)]2/dtbpy | C3 | nih.gov |
| C-H Alkenylation | Pd(OAc)2 | C3 | nih.gov |
| Intramolecular Alkylation | [RhCl(coe)2]2, PCy3·HCl | C2 (ortho to N) | nih.gov |
Phenoxy Ring Derivatization Strategies
Modification of the phenoxy ring provides another avenue for creating structural diversity in this compound analogues. The reactivity of the phenoxy group is similar to that of other aryl ethers, with the alkoxy group acting as an ortho- and para-directing activator for electrophilic aromatic substitution. vedantu.com
Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions can be employed to introduce functional groups onto the phenoxy ring. The ether oxygen activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. vedantu.com
Halogenation: Bromination or chlorination can introduce halogen atoms at the ortho and para positions of the phenoxy ring.
Nitration: Nitration can be achieved using standard nitrating agents to yield nitro-substituted phenoxy derivatives.
Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups, further expanding the chemical space of the derivatives.
Ortho-Functionalization via C-H Activation: Palladium-catalyzed direct C-H activation has been successfully applied for the ortho-functionalization of 2-phenoxypyrimidines, a strategy that can be extended to 2-phenoxypyridines. This allows for the introduction of groups like acetoxy and aryl moieties specifically at the position ortho to the ether linkage. nih.gov Additionally, ortho-C-H amidation of phenols has been achieved through the rearrangement of N-phenoxyarylamides, offering a metal-free approach. nih.gov
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Reference |
| Electrophilic Substitution | General Electrophiles | Ortho, Para | vedantu.com |
| C-H Acetoxylation/Arylation | Palladium Catalyst | Ortho | nih.gov |
| C-H Amidation (Rearrangement) | Base | Ortho | nih.gov |
Regioselective Synthesis of Advanced Derivatives
Achieving regioselectivity in the synthesis of polysubstituted this compound derivatives is crucial for establishing clear structure-activity relationships. This can be accomplished through the strategic use of directing groups, selective C-H activation, and metalation techniques. mdpi.commdpi.com
Directed C-H Functionalization: The pyridine nitrogen itself can act as a directing group in transition metal-catalyzed C-H activation, often favoring functionalization at the C2 and C6 positions. nih.govresearchgate.netslideshare.net The use of removable directing groups can provide access to other substitution patterns.
Metalation and Halogen-Metal Exchange: The regioselective functionalization of pyridines can be achieved through directed ortho-metalation or halogen-metal exchange. mdpi.com For instance, the lithiation of 2-chloronicotinic acid with LiTMP proceeds with excellent selectivity for the 4-position. mdpi.com This approach allows for the introduction of a wide range of electrophiles at specific positions on the pyridine ring.
Regioselective Cross-Coupling: For pyridines bearing multiple halogen atoms, regioselective cross-coupling reactions can be employed to introduce different substituents sequentially. For example, in 2,4-dichloropyrimidines, Suzuki cross-coupling often shows a preference for the C4-position due to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com A similar selectivity can be anticipated for analogous pyridine systems.
| Method | Key Feature | Regioselectivity | Reference |
| Directed C-H Activation | Pyridine N as directing group | C2, C6 | nih.govresearchgate.netslideshare.net |
| Directed ortho-Metalation | Directing group on pyridine | Position ortho to directing group | mdpi.com |
| Regioselective Cross-Coupling | Differential reactivity of halogens | Dependent on substrate and catalyst | mdpi.com |
Applications of 4 Methyl 2 Phenoxypyridine in Organic Synthesis
Role as a Key Building Block in Heterocyclic Chemistry
Heterocyclic compounds, such as pyridine (B92270) derivatives, are fundamental to organic and medicinal chemistry, forming the core structure of countless natural products, pharmaceuticals, and agrochemicals. imist.ma Molecules like 4-Methyl-2-phenoxypyridine serve as key building blocks, providing a pre-formed, functionalized scaffold that chemists can elaborate upon to create more complex structures. The pyridine nucleus itself is a crucial component in a vast number of biologically active compounds. imist.ma
The presence of the methyl and phenoxy groups on the pyridine ring at specific positions influences the molecule's reactivity and provides handles for further chemical modification. For instance, pyridine derivatives are extensively used in the synthesis of fused heterocyclic systems like imidazopyridines and triazolopyridines, which are of considerable interest for their wide range of pharmaceutical applications. imist.manih.gov The development of efficient synthetic methods to access and functionalize pyridine-based scaffolds is crucial for drug discovery and material science. iipseries.org The structural features of this compound make it an ideal starting point for building such intricate molecular frameworks, allowing for the systematic exploration of chemical space to develop novel compounds with desired properties.
Precursor for Complex Organic Molecules
The value of an organic intermediate is often measured by its ability to be transformed into more complex, high-value molecules. This compound serves as a precursor for such molecules, where its core structure is incorporated into a larger final product. pipzine-chem.com Its utility is analogous to other substituted pyridines, such as 2-methoxy-4-methylpyridine, which are recognized as crucial intermediates for creating complex pharmaceutical and agrochemical compounds.
The synthesis of complex molecules often involves a stepwise approach where key fragments are joined together. In this context, this compound can be considered a key precursor, providing the entire methyl- and phenoxy-substituted pyridine portion of a target molecule. An example of this strategy is seen in the synthesis of the drug Imatinib, where a complex precursor containing a substituted pyridine-pyrimidine system is systematically built up. mdpi.com This highlights the strategic importance of having well-defined, functionalized heterocyclic precursors to streamline the synthesis of elaborate organic molecules.
Enabling New Synthetic Methodologies and Strategies
The development of novel synthetic methodologies often relies on the unique reactivity of specific classes of compounds. Substituted pyridines, including this compound, can play a role in enabling new synthetic strategies due to the electronic effects of their substituents. These substituents can direct further reactions to specific positions on the ring, allowing for selective transformations that might otherwise be difficult to achieve.
For example, the presence of electron-donating or electron-withdrawing groups on a pyridine ring can significantly influence the nucleophilicity of the ring's carbon atoms, thereby directing the regioselectivity of reactions like C-H functionalization. acs.org Research has shown that in reactions involving 2-methyl-4-phenylpyridine, the electron-donating effect of the methyl group enhances the reactivity at the C3 position, enabling sterically congested C3-methylated products to be formed with high selectivity. acs.org Similarly, the electronic properties of the phenoxy and methyl groups in this compound can be harnessed to control the outcome of coupling reactions or direct the introduction of new functional groups, thus enabling chemists to develop new, highly selective synthetic strategies.
Contribution to the Synthesis of Agrochemical Intermediates
The phenoxypyridine structural motif is a well-established and vital component in the design of modern agrochemicals. nih.gov This scaffold is present in a variety of commercial pesticides, including herbicides, fungicides, and insecticides, where it plays a crucial role in the molecule's biological activity. Consequently, this compound is a highly relevant intermediate for the synthesis of new agrochemical candidates. nih.gov
The phenoxypyridine framework serves as a lead structure in the development of new pesticides. nih.gov By linking this core to different active fragments or by modifying the substituents on either the pyridine or the phenyl ring, chemists can generate libraries of new compounds with a wide range of biological activities. nih.gov For instance, several commercial herbicides that inhibit the enzyme acetyl-CoA carboxylase (ACCase) contain a phenoxypyridine core. researchgate.net The synthesis of these complex molecules relies on the availability of functionalized intermediates like this compound.
The table below showcases representative pesticides that contain the core phenoxypyridine structure, illustrating the importance of this scaffold and, by extension, the intermediates used in its synthesis.
| Compound Name | Agrochemical Type | Target/Mode of Action |
|---|---|---|
| Pymetrozine | Insecticide | Selectively inhibits neuroregulation in insects |
| Clodinafop-propargyl | Herbicide | ACCase inhibitor |
| Metamifop | Herbicide | ACCase inhibitor |
| Cyhalofop | Herbicide | ACCase inhibitor |
The synthesis of these and other novel agrochemical derivatives often starts from key building blocks. Compounds like 4-chloro-2-methylpyridine are critical intermediates for producing effective crop protection agents, underscoring the demand for functionalized pyridine building blocks in the agrochemical industry.
Coordination Chemistry of 4 Methyl 2 Phenoxypyridine and Its Ligand Properties
Coordination Modes and Binding Affinities
The coordination of 4-Methyl-2-phenoxypyridine to a metal center is anticipated to primarily occur through the nitrogen atom of the pyridine (B92270) ring, acting as a monodentate ligand. The presence of the phenoxy group at the 2-position and a methyl group at the 4-position can, however, influence its binding affinity and steric profile compared to unsubstituted pyridine.
In addition to monodentate coordination, the possibility of bidentate or bridging coordination modes, although less common for simple phenoxypyridines, cannot be entirely ruled out, especially in the formation of polynuclear complexes or under specific reaction conditions. The oxygen atom of the phenoxy group is generally a weak donor; however, its involvement in chelation to form a five-membered ring with the pyridine nitrogen and a metal center could be envisaged with certain hard metal ions.
Table 1: Predicted Coordination Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Primary Coordination Site | Pyridine Nitrogen | Lone pair on nitrogen is the most accessible and basic site. |
| Coordination Mode | Primarily Monodentate | Steric hindrance from the phenoxy group may disfavor bridging. |
| Binding Affinity | Moderate to High | Enhanced by the electron-donating 4-methyl group. |
| Potential for Chelating | Low | Phenoxy oxygen is a weak donor; formation of a five-membered chelate ring is possible but likely not favored. |
Formation of Transition Metal Complexes with this compound Ligands
Drawing parallels from the extensive research on pyridine and its derivatives, this compound is expected to form a wide variety of stable complexes with numerous transition metals. The synthesis of these complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting coordination geometry and stoichiometry of the complex are influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent, and the reaction conditions.
Complexes with late transition metals such as palladium(II), platinum(II), ruthenium(II), and iridium(III) are of particular interest due to their applications in catalysis and materials science. For instance, square planar complexes of Pd(II) and Pt(II) with the general formula [MCl₂(L)₂] (where L = this compound) are anticipated. Ruthenium(II) is known to form octahedral complexes with pyridine-based ligands, often exhibiting interesting photophysical and photochemical properties.
Table 2: Representative Examples of Transition Metal Complexes with Analogous Pyridine Ligands
| Metal Ion | Analogous Ligand | Example Complex Formula | Coordination Geometry | Reference |
| Palladium(II) | 2-Phenylpyridine | [Pd(ppy)Cl(PPh₃)] | Square Planar | rsc.org |
| Platinum(II) | 2-Phenylpyridine | [Pt(ppy)₂(acac)] | Square Planar | researchgate.net |
| Ruthenium(II) | 2-Phenylazopyridine | [Ru(azpy)₂Cl₂] | Octahedral | researchgate.net |
| Iridium(III) | 2-Phenylpyridine | [Ir(ppy)₃] | Octahedral | nih.gov |
| Copper(I) | Pyridine | [Cu(py)₄]⁺ | Tetrahedral | jscimedcentral.com |
| Nickel(II) | Pyridine | [Ni(py)₄Cl₂] | Octahedral | jscimedcentral.com |
Applications in Molecular Assemblies and Supramolecular Chemistry
The structural features of this compound make it a promising building block for the construction of molecular assemblies and supramolecular architectures. The directional nature of the metal-ligand bond, combined with the potential for non-covalent interactions involving the aromatic rings of the ligand, can be exploited to create discrete molecular structures or extended networks. rsc.org
Self-assembly processes, driven by the coordination of this compound to metal ions, can lead to the formation of metallocycles and metallocages. The size and shape of these assemblies can be controlled by the choice of the metal center with its preferred coordination geometry and the stoichiometry of the reactants.
Furthermore, the phenoxy group can participate in π-π stacking interactions, which can play a crucial role in stabilizing the resulting supramolecular structures in the solid state. These interactions can direct the packing of the molecules in the crystal lattice, leading to the formation of interesting and potentially functional materials. The interplay between coordination bonds and weaker intermolecular forces is a key principle in the design of complex supramolecular systems. mdpi.com
Catalytic Roles of Metal-4-Methyl-2-phenoxypyridine Complexes
Metal complexes containing pyridine-based ligands are widely employed as catalysts in a variety of organic transformations. It is highly probable that metal-4-Methyl-2-phenoxypyridine complexes will also exhibit significant catalytic activity. The electronic and steric properties of the ligand can be fine-tuned to optimize the performance of the catalyst for a specific reaction.
Palladium complexes bearing pyridine ligands have been extensively used in cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov The this compound ligand could serve as an ancillary ligand in such catalytic systems, influencing the stability and reactivity of the active palladium species. The electron-donating methyl group may enhance the catalytic activity by increasing the electron density at the metal center, which can facilitate the oxidative addition step in the catalytic cycle.
Furthermore, ruthenium and iridium complexes with phenylpyridine-type ligands are well-known for their catalytic activity in C-H bond activation and functionalization reactions. nih.govwikipedia.org The design of this compound ligands could lead to catalysts with improved selectivity and efficiency in these challenging transformations. The phenoxy group might also play a role in directing the regioselectivity of C-H activation through weak interactions with the substrate.
Design and Characterization of Metal-Organic Frameworks Incorporating Pyridine-Phenoxy Units
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The incorporation of functionalized pyridine ligands into MOF structures has been a successful strategy for creating materials with tailored properties for applications in gas storage, separation, and catalysis. nih.govrsc.org
While there are no specific reports on MOFs containing this compound, the structural characteristics of this ligand suggest its potential as a linker or a modulating agent in MOF synthesis. If functionalized with additional coordinating groups, such as carboxylic acids, this compound could act as a multitopic linker to build robust and porous frameworks.
Even as a monodentate ligand, it could be used to terminate the coordination at the metal nodes, thereby controlling the dimensionality and topology of the resulting MOF. The presence of the phenoxy groups within the pores of a MOF could also impart specific host-guest properties, influencing the selective adsorption of small molecules. The design and synthesis of MOFs incorporating pyridine-phenoxy units represent a promising avenue for the development of new functional materials. osti.gov
Advanced Spectroscopic Characterization of 4 Methyl 2 Phenoxypyridine and Its Derivatives
Vibrational Spectroscopy Analysis (IR)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For 4-Methyl-2-phenoxypyridine, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent aromatic rings and the ether linkage.
The key vibrational modes anticipated for this compound include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹. These bands arise from the stretching vibrations of the C-H bonds on both the pyridine (B92270) and phenyl rings.
C-H Bending: Aromatic C-H in-plane and out-of-plane bending vibrations produce characteristic bands in the "fingerprint" region (below 1500 cm⁻¹). The substitution pattern on both rings will influence the exact position and number of these bands.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyridine and phenyl rings typically appear in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond within the pyridine ring is also expected in the fingerprint region.
C-O-C Stretching: The ether linkage (C-O-C) is a key feature of this molecule. Asymmetric C-O-C stretching vibrations are typically strong and appear in the range of 1260-1200 cm⁻¹, while symmetric stretching is weaker and found around 1050-1000 cm⁻¹.
Methyl Group Vibrations: The methyl (CH₃) group attached to the pyridine ring will show characteristic symmetric and asymmetric stretching vibrations around 2960 and 2870 cm⁻¹, respectively, as well as bending vibrations near 1450 and 1375 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group, the pyridine ring, and the phenyl ring.
Methyl Protons: A singlet in the aliphatic region (around 2.2-2.5 ppm) corresponding to the three protons of the methyl group.
Pyridine Protons: The protons on the substituted pyridine ring will appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). Their chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) will be determined by their position relative to the nitrogen atom, the phenoxy group, and the methyl group.
Phenyl Protons: The five protons of the phenoxy group will also resonate in the aromatic region (around 7.0-7.5 ppm), with their chemical shifts influenced by the ether linkage.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, separate signals are expected for each unique carbon atom. The chemical shifts would be characteristic of aromatic carbons, with those bonded to the nitrogen or oxygen atoms appearing at lower field (higher ppm values). The methyl carbon would appear at a much higher field (lower ppm value).
2D-NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons on the same ring system, while HSQC would correlate each proton signal with its directly attached carbon atom.
Detailed experimental NMR data for this compound are not available in the reviewed sources. However, the analysis of other substituted phenylpyridines and phenoxypyridines supports these expected spectral features.
Mass Spectrometry (GC-MS, ESI-HMRS) for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with likely cleavages occurring at the ether linkage, leading to fragments corresponding to the phenoxy and methyl-pyridyl moieties.
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HMRS) ESI-HMRS is a soft ionization technique that allows for the precise determination of the molecular formula of a compound. For this compound, this technique would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the confirmation of its elemental composition (C₁₂H₁₁NO).
Specific experimental mass spectrometry data for this compound is not provided in the available literature.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, investigates the electronic transitions within a molecule upon absorption of light.
The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic pyridine and phenyl rings. The conjugation between the two rings through the oxygen atom can influence the position and intensity of these absorption bands.
Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been electronically excited. The fluorescence characteristics of phenoxy derivatives of pyridine are sensitive to their environment, particularly the polarity of the solvent.
A study on the closely related compound, 2-(4-methyl)phenoxypyridine , revealed interesting fluorescence behavior in various solvents. researchgate.net This compound differs from the primary subject in the position of the methyl group (on the para position of the phenyl ring instead of the pyridine ring).
The fluorescence emission intensity of 2-(4-methyl)phenoxypyridine was found to be highest in ethyl acetate (B1210297), which is attributed to the potential formation of a complex between the solute and the solvent via hydrogen bonding. researchgate.net The emission wavelength and intensity vary across different solvents, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. evidentscientific.com Generally, an increase in solvent polarity can lead to a red shift (shift to longer wavelengths) in the emission spectrum due to the relaxation of solvent molecules around the excited-state dipole of the fluorophore. evidentscientific.comnih.gov
Table 1: Fluorescence Emission of 2-(4-methyl)phenoxypyridine in Various Solvents researchgate.net
| Solvent | Emission Wavelength (nm) | Relative Intensity |
| Ethyl Acetate | ~350 | Highest |
| Methanol (B129727) | ~355 | Moderate |
| Acetonitrile | ~352 | Lower |
| Dichloromethane | ~348 | Low |
Note: The data in this table is based on the graphical representation in the source and represents an approximation of the spectral characteristics for the analogue compound 2-(4-methyl)phenoxypyridine.
This solvent-dependent fluorescence suggests that this compound would likely also exhibit solvatochromic properties, making it a potential candidate for use as a fluorescent probe to study local environments.
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is of great interest for applications in bioimaging, photodynamic therapy, and optical data storage.
While there is no specific data on the TPA properties of this compound itself, pyridine-based ligands are frequently incorporated into metal complexes, particularly ruthenium complexes, to enhance their TPA cross-sections. nih.govnih.gov The TPA capability of these complexes is often linked to intramolecular charge transfer (ICT) and extended π-conjugation within the ligands. nih.govnih.gov
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
A crystal structure for this compound has not been reported in the surveyed literature. However, X-ray studies on related substituted pyridine derivatives provide insights into the expected structural features. For instance, the crystal structure of 2-N-phenylamino-3-nitro-4-methylpyridine shows that the molecule adopts a non-planar conformation. nih.gov
In the solid state, this compound would be expected to exhibit a specific conformation defined by the torsion angles between the pyridine and phenyl rings around the C-O bond. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···π or π-π stacking interactions between the aromatic rings of adjacent molecules. The presence and nature of these interactions are crucial for understanding the solid-state properties of the material.
Computational and Theoretical Studies on this compound
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies focused solely on the chemical compound “this compound” corresponding to the detailed outline provided could be located.
While computational studies exist for structurally related compounds, such as isomers like 4-methyl-2-phenylpyridine or other pyridine derivatives, the strict adherence to the subject compound “this compound” as per the instructions prevents the inclusion of such data. Therefore, the content for the requested article outline could not be generated.
Computational and Theoretical Studies on 4 Methyl 2 Phenoxypyridine
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules, offering insights that complement and guide experimental work. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate various spectroscopic properties, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
These theoretical calculations can elucidate the relationships between molecular structure and spectroscopic behavior. For instance, calculated vibrational modes can be correlated with experimental IR and Raman spectra to provide a detailed assignment of spectral bands. Similarly, the prediction of 1H and 13C NMR chemical shifts can aid in the structural confirmation of synthesized compounds. Furthermore, TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption, helping to understand the electronic structure of the molecule.
Despite the availability of these powerful computational methods, a thorough search of the scientific literature did not yield specific studies detailing the theoretical prediction of spectroscopic parameters for 4-Methyl-2-phenoxypyridine. Consequently, detailed research findings and data tables for its predicted vibrational frequencies, NMR chemical shifts, or UV-Vis absorption wavelengths are not available at this time. Such computational studies would be valuable for a deeper understanding of the spectroscopic properties of this compound.
Future Research Directions for 4 Methyl 2 Phenoxypyridine
Development of Novel Synthetic Routes
The synthesis of substituted pyridines is a cornerstone of organic chemistry, and future research on 4-Methyl-2-phenoxypyridine is likely to focus on developing more efficient, sustainable, and versatile synthetic strategies. vcu.edu Traditional methods for pyridine (B92270) synthesis can sometimes be inefficient and generate significant waste. vcu.edu Modern approaches, however, offer promising avenues for improvement.
One key area of exploration will be the application of flow chemistry . This technique allows for the continuous production of chemical compounds in a reactor, offering advantages in terms of scalability, safety, and product consistency. uc.ptacs.org The development of a continuous flow process for the synthesis of this compound could significantly reduce production costs and enhance yield. vcu.edu
Another promising direction is the utilization of catalytic cross-coupling reactions . These reactions, often mediated by transition metals like palladium or rhodium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org Research into novel catalysts and reaction conditions could lead to more direct and atom-economical routes to this compound and its derivatives.
Furthermore, C-H activation represents a frontier in organic synthesis. wikipedia.org This strategy involves the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. wikipedia.orgnih.gov Developing C-H activation methods for the synthesis of this compound would be a significant step forward, offering a more streamlined and environmentally friendly approach by avoiding the need for pre-functionalized starting materials. nih.govacs.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Increased yield, improved safety, scalability, and cost-effectiveness. vcu.eduuc.ptacs.org |
| Catalytic Cross-Coupling | High efficiency, modularity, and access to a wide range of derivatives. rsc.orgrsc.org |
| C-H Activation | Atom economy, reduced waste, and simplified synthetic pathways. wikipedia.orgnih.gov |
Exploration of Untapped Applications in Materials Science
The unique electronic and structural properties of the phenoxypyridine scaffold suggest a range of potential applications in materials science that are yet to be fully explored. The related compound, 4-Methyl-2-phenylpyridine, is already recognized as a building block for small molecule semiconductors and a ligand for functional metal complexes, indicating a promising path for this compound. tcichemicals.com
In the field of organic electronics , this compound could serve as a key component in the development of new organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. researchgate.net Its aromatic nature and potential for electronic tuning through substitution make it an attractive candidate for creating novel organic semiconductors.
As a ligand, this compound could be used to construct coordination polymers and metal-organic frameworks (MOFs) . These materials have a wide array of applications, including gas storage, catalysis, and sensing. The nitrogen atom of the pyridine ring and the oxygen of the phenoxy group can act as coordination sites for metal ions, leading to the formation of stable and functional materials.
Furthermore, the photophysical properties of phenoxypyridine derivatives are an area of active investigation. researchgate.netmdpi.com By modifying the structure of this compound, it may be possible to tune its absorption and emission characteristics for applications in areas such as fluorescent probes and photosensitizers.
Finally, the incorporation of this compound into polymer science could lead to the development of novel self-healing materials and hydrogels. The reversible interactions provided by the phenoxypyridine moiety could impart unique mechanical and responsive properties to polymeric structures. mdpi.com
Advanced Computational Modeling for Predictive Design
Advanced computational modeling will be instrumental in accelerating the discovery and optimization of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the structure, properties, and reactivity of molecules, guiding experimental efforts and reducing the need for trial-and-error synthesis. dntb.gov.uarsc.org
DFT studies can be employed to predict the electronic structure, spectroscopic properties, and reaction mechanisms involving this compound. nih.gov This information is crucial for designing molecules with specific electronic or optical properties for materials science applications. For instance, DFT can help in understanding the factors that govern the efficiency of charge transport in organic semiconductors based on this scaffold.
Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. mdpi.comrsc.org This can aid in the design of new materials with desired physical properties, such as solubility and thermal stability. MD simulations are also invaluable for understanding the interactions between this compound derivatives and biological macromolecules. rsc.org
The combination of these computational methods will enable the predictive design of novel this compound analogs with enhanced performance for specific applications. By creating virtual libraries of compounds and screening them in silico, researchers can identify the most promising candidates for synthesis, saving significant time and resources.
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, spectroscopic properties, and reaction mechanisms. nih.gov |
| Molecular Dynamics (MD) Simulations | Study of molecular behavior in various environments and interactions with other molecules. dntb.gov.uarsc.orgmdpi.com |
| In Silico Screening | Virtual screening of compound libraries to identify promising candidates for synthesis. |
Interdisciplinary Research with Biological Systems (excluding clinical applications)
While clinical applications are beyond the scope of this discussion, there is significant potential for interdisciplinary research involving this compound in non-clinical biological systems. The phenoxypyridine scaffold is present in a number of biologically active compounds, suggesting that this compound could serve as a valuable tool for basic research in biology and agriculture. nih.govnih.gov
One area of interest is the potential for this compound derivatives to act as enzyme inhibitors . Many enzymes play crucial roles in cellular processes, and inhibitors are valuable tools for studying their function. The phenoxypyridine moiety has been identified in compounds that inhibit c-Met kinase, a protein involved in cell growth and proliferation. nih.govepa.gov Further research could explore the potential of this compound derivatives to inhibit other enzymes of interest in non-clinical settings.
In agricultural science , phenoxypyridine derivatives have been investigated for their potential as pesticides. nih.gov Research in this area could focus on developing new, more selective, and environmentally benign pesticides based on the this compound scaffold. Understanding the biochemical interactions of these compounds with their target organisms could lead to the design of more effective and sustainable crop protection agents.
The study of the biochemical interactions of this compound and its analogs with various biological systems can provide valuable insights into fundamental biological processes. For example, fluorescently labeled derivatives could be used as probes to visualize specific cellular components or processes.
| Research Area | Potential Application of this compound |
| Enzyme Inhibition | Development of tool compounds to study enzyme function in non-clinical research. nih.govepa.gov |
| Agricultural Science | Design of novel and selective pesticides for crop protection. nih.gov |
| Biochemical Probes | Creation of fluorescently labeled derivatives for visualizing cellular processes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
